molecular formula C14H20N4O4S B2821553 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034558-85-3

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2821553
CAS-Nummer: 2034558-85-3
Molekulargewicht: 340.4
InChI-Schlüssel: XKECEEHMJGCREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2). These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines .

Mode of Action

The compound acts as a dual inhibitor for JAK1 and TYK2. By inhibiting these kinases, it disrupts the signaling pathways of pro-inflammatory cytokines, leading to a reduction in inflammation .

Biochemical Pathways

The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway. JAK1 is important for the γ-common chain cytokines, interleukin (IL)-6, and type-I interferon (IFN) family, while TYK2, in addition to type-I IFN signaling, also plays a role in IL-23 and IL-12 signaling .

Result of Action

The inhibition of JAK1 and TYK2 leads to a disruption in the signaling of pro-inflammatory cytokines. This results in a reduction of inflammation, which can be beneficial in the treatment of autoimmune diseases .

Biologische Aktivität

1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bicyclic framework and various functional groups, suggest diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4O4SC_{14}H_{20}N_{4}O_{4}S with a molecular weight of approximately 340.40 g/mol. The presence of both sulfonamide and amide functionalities is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₄S
Molecular Weight340.40 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that the compound exhibits antipsychotic and anti-inflammatory properties, making it a candidate for treating various neuropharmacological conditions. The structural modifications in the bicyclic framework can significantly influence its biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

The compound may interact with various G protein-coupled receptors (GPCRs) , which play a crucial role in mediating physiological responses. Its ability to modulate neurotransmitter systems suggests potential applications in treating disorders such as schizophrenia and depression.

Case Studies and Research Findings

  • Antipsychotic Activity : A study evaluated the compound's efficacy against traditional antipsychotics in preclinical models. It demonstrated improved outcomes in specific subgroups of patients resistant to conventional therapies, indicating its potential as an alternative treatment option .
  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been tested for its ability to inhibit pro-inflammatory cytokines in animal models of inflammation, suggesting its utility in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntipsychoticPotential alternative for treatment-resistant patients
NeuroprotectiveProtects neuronal cells from oxidative damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

Recent research has highlighted the potential of compounds similar to 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in treating psychotic disorders such as schizophrenia. These compounds may act on various neurotransmitter systems, including dopamine and serotonin receptors, providing alternative mechanisms of action compared to traditional antipsychotics .

Key Findings:

  • Mechanism of Action: The compound may function as a mixed receptor modulator, influencing both dopaminergic and serotonergic pathways.
  • Clinical Relevance: Investigational studies suggest that such compounds could improve treatment adherence and reduce side effects associated with conventional therapies .

Pain Management

Compounds related to the azabicyclo[3.2.1]octane structure have been identified as NOP receptor agonists, which are promising candidates for pain management therapies. These compounds can modulate pain perception through their action on the nociceptin/orphanin FQ peptide receptor (NOP), potentially offering a novel approach to analgesia without the addictive properties of opioids .

Case Study:
A study evaluated the analgesic effects of NOP receptor agonists in animal models, demonstrating significant reductions in pain responses compared to control groups. This suggests that this compound could be further developed for clinical pain management applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the azabicyclo structure have shown varying degrees of potency and selectivity for different receptors.

Table 1: Structure-Activity Relationship Summary

ModificationEffect on PotencyReceptor Target
Methylsulfonyl groupIncreased affinityNOP receptor
Dihydropyridazine moietyEnhanced stabilityDopamine receptors
Carboxamide linkageImproved solubilitySerotonin receptors

Research and Development

Ongoing research aims to elucidate the full therapeutic potential of this compound through:

  • Clinical Trials: Further trials are necessary to assess efficacy in human subjects for both psychiatric and pain-related conditions.
  • Mechanistic Studies: Detailed studies on how this compound interacts with various neurotransmitter systems will help refine its application scope.

Eigenschaften

IUPAC Name

1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-17-13(19)6-5-12(16-17)14(20)15-9-7-10-3-4-11(8-9)18(10)23(2,21)22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECEEHMJGCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.